molecular formula C22H38BrN B15161721 4-Bromo-N,N-bis(2-ethylhexyl)aniline CAS No. 821789-51-9

4-Bromo-N,N-bis(2-ethylhexyl)aniline

Cat. No.: B15161721
CAS No.: 821789-51-9
M. Wt: 396.4 g/mol
InChI Key: WBKIBHJTNXXLBM-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(2-ethylhexyl)aniline is a chemical compound with the molecular formula C34H46BrNO2 It is an aromatic amine derivative, characterized by the presence of a bromine atom and two ethylhexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-bis(2-ethylhexyl)aniline typically involves the bromination of N,N-bis(2-ethylhexyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N-bis(2-ethylhexyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(2-ethylhexyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and ethylhexyl groups contribute to its reactivity and binding affinity with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-bis(2-ethylhexyl)aniline
  • 4-Fluoro-N,N-bis(2-ethylhexyl)aniline
  • 4-Iodo-N,N-bis(2-ethylhexyl)aniline

Uniqueness

4-Bromo-N,N-bis(2-ethylhexyl)aniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

CAS No.

821789-51-9

Molecular Formula

C22H38BrN

Molecular Weight

396.4 g/mol

IUPAC Name

4-bromo-N,N-bis(2-ethylhexyl)aniline

InChI

InChI=1S/C22H38BrN/c1-5-9-11-19(7-3)17-24(18-20(8-4)12-10-6-2)22-15-13-21(23)14-16-22/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

WBKIBHJTNXXLBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)Br

Origin of Product

United States

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